molecular formula C8H5BrF2O2 B1381731 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone CAS No. 1621375-69-6

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone

Cat. No. B1381731
CAS RN: 1621375-69-6
M. Wt: 251.02 g/mol
InChI Key: HCRCQCWWMQRSKQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone is a chemical compound with the CAS Number: 1621375-69-6 . It has a molecular weight of 251.03 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The IUPAC name of the compound is 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone . The InChI code is 1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2 .


Physical And Chemical Properties Analysis

The compound is a solid and is stored in an inert atmosphere at a temperature between 2-8°C . The molecular weight of the compound is 251.03 .

Scientific Research Applications

1. Synthesis and Characterization

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with 90.2% purity, confirmed by 1H NMR (Li Yu-feng, 2013).

2. Application in Bromination Reactions

  • This compound has been used in the selective α-monobromination of various alkylaryl ketones, demonstrating its efficiency and regioselectivity as a bromination reagent (W. Ying, 2011).

3. Structural Studies

  • A derivative, 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, was synthesized and characterized using X-ray crystallography and infrared spectrometry, providing insights into its structural properties (Ameni Brahmia et al., 2021).

4. Role in Natural Products

  • Natural bromophenols, structurally related to 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone, isolated from marine red algae, have been studied for their DPPH radical-scavenging activity, indicating potential antioxidant properties (Ke Li et al., 2007).

5. Development of Chemical Probes

  • The compound 1-(2-hydroxyphenyl)ethanone, similar in structure to 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone, was used to develop a BODIPY-based fluorescent on-off probe for detecting H2S, showcasing its utility in biological sensing applications (T. Fang et al., 2019).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301-H311-H331-H341 . Precautionary statements include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRCQCWWMQRSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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